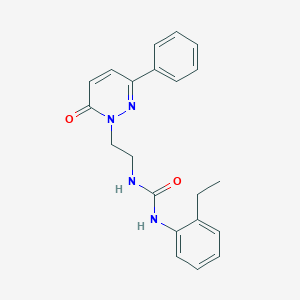

1-(2-ethylphenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-ethylphenyl)-3-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2/c1-2-16-8-6-7-11-18(16)23-21(27)22-14-15-25-20(26)13-12-19(24-25)17-9-4-3-5-10-17/h3-13H,2,14-15H2,1H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLXJURYLSZXGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-ethylphenyl)-3-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that belongs to the class of pyridazinone derivatives. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings. The compound's structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular structure of the compound can be broken down as follows:

- Core Structure : Pyridazinone ring

- Substituents :

- Ethylphenyl group

- Urea linkage

- Additional ethyl group attached to the pyridazinone

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H20N4O2 |

| Molecular Weight | 324.38 g/mol |

| IUPAC Name | This compound |

The biological activity of This compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that this compound may act as an inhibitor of certain enzymes or receptors involved in disease processes.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes linked to inflammation and cancer progression.

- Receptor Modulation : The compound might interact with receptors that regulate cell growth and apoptosis.

Therapeutic Potential

Current research is exploring the potential therapeutic applications of this compound, particularly in:

- Cancer Treatment : Due to its structural similarity to known anticancer agents, it is being investigated for its ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Studies are examining its capacity to reduce inflammation in various models.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of related pyridazinone derivatives. The results indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that This compound could have similar effects due to structural similarities.

Study 2: Anti-inflammatory Properties

In another study, researchers evaluated a series of pyridazine derivatives for their anti-inflammatory effects. The findings demonstrated that some derivatives significantly reduced pro-inflammatory cytokines in vitro. This suggests that our compound may also possess anti-inflammatory properties worth further investigation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of This compound , it is useful to compare it with structurally similar compounds.

| Compound Name | Biological Activity |

|---|---|

| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)isonicotinamide | Investigated for anticancer properties |

| N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide | Known for anti-inflammatory effects |

| N-(2-(6-oxo-3-phenyltetrahydropyridazine) | Exhibited moderate cytotoxicity in preliminary studies |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridazinone Core

a. Halide-Substituted Pyridazinones (Compounds 3a-3h) A study by Molecules (2009) synthesized 5-chloro-6-phenylpyridazin-3(2H)-ones with diverse substituents (e.g., methyl, benzyl, or allyl groups) at position 2 . These compounds lack the urea functionality present in the target molecule but share the 6-phenylpyridazinone backbone. Key differences include:

- Reactivity : Halide substituents (e.g., Cl at position 5) increase electrophilicity, facilitating nucleophilic attacks, whereas the ethylphenyl-urea chain in the target compound may promote steric hindrance.

- Synthetic Conditions : The target compound’s ethylurea sidechain likely requires multi-step synthesis, contrasting with the single-step alkylation used for 3a-3h .

b. Pyridazin-3-amine Derivatives The crystal structure of N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine (Acta Crystallographica Section E) reveals a pyridazine ring substituted with an amine group at position 3 and a pyrazole at position 6 .

Functional Group Analysis

Physicochemical Properties

While explicit data for the target compound are unavailable, comparisons can be inferred:

- Solubility: The urea group may improve aqueous solubility relative to halide-substituted pyridazinones due to polar NH groups.

- Lipophilicity : The 2-ethylphenyl group likely increases logP compared to smaller substituents (e.g., methyl in compound 3a).

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridazinone C=O at ~165 ppm, urea NH protons at δ 8.2–9.0) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray Crystallography : For unambiguous structural elucidation. SHELX programs (e.g., SHELXL) refine crystallographic data, resolving bond lengths and angles .

How can computational methods predict the compound’s biological activity?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., lipases). Evidence from similar pyridazinones shows hydrogen bonding between the urea group and catalytic residues (e.g., Ser153 in porcine pancreatic lipase) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability. For example, a 100-ns MD simulation may reveal stable interactions with RMSD <2 Å .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP ~3.2, moderate blood-brain barrier permeability) .

What strategies resolve contradictions in bioactivity data across studies?

Advanced Research Question

- Dose-Response Analysis : Validate IC50 values using standardized assays (e.g., porcine pancreatic lipase inhibition with orlistat as a positive control) .

- Structural Analog Comparison : Compare with derivatives (e.g., 3-phenyl vs. 4-methylphenyl substitutions) to identify SAR trends .

- Reproducibility Checks : Control solvent effects (e.g., DMSO concentration ≤1%) and confirm purity via HPLC before biological testing .

How is the compound’s lipase inhibitory mechanism validated experimentally?

Advanced Research Question

- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (e.g., competitive vs. non-competitive). A Km increase with constant Vmax suggests competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm interactions observed in docking studies .

- Site-Directed Mutagenesis : Mutate key residues (e.g., Ser153Ala in lipase) to test if activity loss correlates with computational predictions .

What are the challenges in optimizing bioavailability for in vivo studies?

Advanced Research Question

- Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoformulation (liposomes) to improve aqueous solubility (<10 µg/mL in water) .

- Metabolic Stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the ethylphenyl group) .

- Pharmacokinetic Profiling : Conduct rodent studies to measure half-life (t1/2) and oral bioavailability (F%). Adjust dosing regimens based on AUC0–24h data .

How can crystallographic data improve structure-based drug design?

Advanced Research Question

- Electron Density Maps : SHELX-refined maps (e.g., Fo-Fc maps) identify disordered regions (e.g., flexible ethylene linker) for structure optimization .

- Hydrogen-Bond Networks : Analyze interactions between the urea moiety and protein residues to guide substituent modifications (e.g., adding electron-withdrawing groups) .

- Twinned Data Refinement : For challenging crystals, use SHELXL’s TWIN/BASF commands to resolve pseudo-merohedral twinning .

What in vitro models are suitable for evaluating therapeutic potential?

Basic Research Question

- Cell-Based Assays : Test cytotoxicity in HepG2 cells (CC50 >50 µM) and anti-inflammatory activity in RAW264.7 macrophages (e.g., LPS-induced TNF-α suppression) .

- Enzyme Inhibition : Screen against target panels (e.g., lipases, kinases) at 10 µM to identify off-target effects .

- Membrane Permeability : Use Caco-2 monolayers to predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .

How do structural modifications impact the compound’s physicochemical properties?

Advanced Research Question

- LogP Optimization : Replace the ethylphenyl group with a polar substituent (e.g., -OH) to reduce logP from 3.5 to 2.8, improving solubility .

- Steric Effects : Introduce bulky groups (e.g., tert-butyl) near the urea moiety to hinder metabolic degradation .

- Thermodynamic Stability : Differential Scanning Calorimetry (DSC) reveals melting points (~180–200°C), correlating with crystalline stability .

What analytical methods detect degradation products during stability studies?

Advanced Research Question

- Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor via LC-MS for hydrolysis (urea cleavage) or oxidation (pyridazinone ring) .

- Degradation Pathway Modeling : Use MassHunter Software to identify m/z fragments (e.g., loss of C2H5 from ethylphenyl group) .

- ICH Compliance : Follow Q1A(R2) guidelines for accelerated stability testing (25°C/60% RH for 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.